molecular formula C20H18FN3O3S B2912180 (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1448064-76-3

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2912180
CAS No.: 1448064-76-3
M. Wt: 399.44
InChI Key: YRRNOJZMJWGDPT-UHFFFAOYSA-N
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Description

The compound “(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” features a methanone core bridging two distinct moieties: a 3-((4-fluorophenyl)sulfonyl)azetidine ring and a 5-methyl-1-phenyl-1H-pyrazol-4-yl group. The pyrazole moiety, substituted with a methyl group at position 5 and a phenyl group at position 1, contributes to steric bulk and π-π stacking interactions.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-14-19(11-22-24(14)16-5-3-2-4-6-16)20(25)23-12-18(13-23)28(26,27)17-9-7-15(21)8-10-17/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNOJZMJWGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone (CAS Number: 1448073-37-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H18FN3O3SC_{20}H_{18}FN_{3}O_{3}S, with a molecular weight of 399.4 g/mol. The structure consists of an azetidine ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1448073-37-7
Molecular FormulaC20H18FN3O3S
Molecular Weight399.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The azetidine ring and the fluorophenyl sulfonyl group are critical for binding to enzymes or receptors, potentially leading to modulation of biological pathways such as inhibition of key metabolic processes.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. For example, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth against strains such as E. coli and S. aureus . The incorporation of the sulfonyl group may enhance these effects by improving solubility and bioavailability.

Anticancer Properties

Pyrazole derivatives, including those similar to our compound, have demonstrated anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Anticancer Research :
    • A recent study highlighted the effectiveness of similar pyrazole compounds in inhibiting the growth of cancer cells through apoptosis pathways. The mechanism involved the modulation of signaling pathways associated with cell survival .
  • Inflammation Model :
    • In an animal model, a pyrazole derivative exhibited significant reduction in carrageenan-induced edema, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs based on substituents, synthesis pathways, and inferred properties:

Compound Key Features Molecular Weight Synthetic Route Structural/Functional Insights
Target Compound Azetidine-sulfonyl + methyl-phenyl-pyrazole ~445.5 g/mol Likely involves sulfonylation of azetidine and coupling with pyrazole intermediates High steric hindrance from azetidine; fluorophenyl enhances metabolic stability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether + difluorophenyl-sulfonyl ~559.6 g/mol α-halogenated ketone coupling with triazole-thiol Triazole-thioether improves solubility; difluorophenyl enhances lipophilicity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole-triazole + fluorophenyl ~438.5 g/mol Cyclocondensation of hydrazine derivatives Dihydropyrazole increases conformational flexibility; triazole aids in metal coordination
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate Bis-sulfonylated pyrazole ~436.5 g/mol Sulfonylation of pyrazole with tosyl chloride Dual sulfonyl groups enhance enzyme inhibition potential; planar tolyl groups enable π-π stacking
(5Z)-5-[[3-(3-Fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone + fluoro-propoxyphenyl-pyrazole ~538.6 g/mol Knoevenagel condensation of pyrazole-aldehyde with thiazolidinone Thiazolidinone core offers hydrogen-bonding sites; propoxyphenyl increases hydrophobicity

Key Observations:

Pyrazole derivatives (e.g., ) demonstrate enhanced π-π interactions due to aromatic substituents, whereas the azetidine’s sulfonyl group may favor hydrogen bonding with biological targets.

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